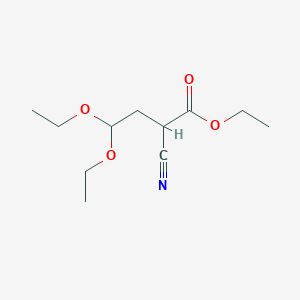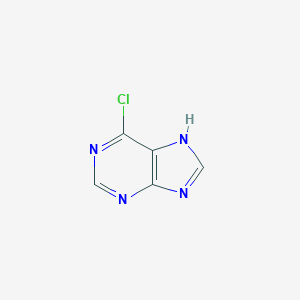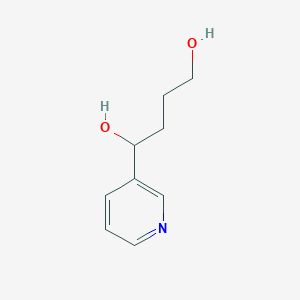
1-(3-吡啶基)-1,4-丁二醇
描述
1-(3-Pyridinyl)-1,4-butanediol is an organic compound featuring a pyridine ring attached to a butanediol chain
科学研究应用
1-(3-Pyridinyl)-1,4-butanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s known that pyrrolidine derivatives, which are structurally similar to this compound, have been reported to have target selectivity
Mode of Action
It’s known that similar compounds, such as imidacloprid analogues, exhibit insecticidal activity . This suggests that 1-(3-Pyridyl)-1,4-Butanediol might interact with its targets to induce changes, but the specifics of these interactions are yet to be determined.
Biochemical Pathways
It’s known that similar compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (nnk), are metabolized to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (nnal), which has a chiral center at the 1-position . This suggests that 1-(3-Pyridyl)-1,4-Butanediol might be involved in similar metabolic pathways.
Pharmacokinetics
It’s known that nnal, a metabolite of a similar compound nnk, is formed predominantly as the (s)-enantiomer in rodent and human tissues
Result of Action
It’s known that similar compounds, such as diallyl trisulfide, can inhibit the carcinogenic effects of nnk in lung tumorigenesis
Action Environment
It’s known that similar compounds, such as nnk, can be influenced by factors like tobacco smoke carcinogens
生化分析
Biochemical Properties
1-(3-PYRIDYL)-1,4-BUTANEDIOL is involved in biochemical reactions related to the metabolism of NNK . It is formed from NNK through a carbonyl reduction process . The enzymes and proteins it interacts with are largely associated with the metabolic pathways of NNK .
Cellular Effects
The cellular effects of 1-(3-PYRIDYL)-1,4-BUTANEDIOL are closely related to its parent compound, NNK. NNK is known to cause DNA damage, leading to cellular dysfunction
Molecular Mechanism
It is known that NNK, from which 1-(3-PYRIDYL)-1,4-BUTANEDIOL is derived, can be metabolically activated to form DNA adducts . The specific binding interactions of 1-(3-PYRIDYL)-1,4-BUTANEDIOL with biomolecules, its potential to inhibit or activate enzymes, and its influence on gene expression are areas that need further exploration.
Dosage Effects in Animal Models
The effects of varying dosages of 1-(3-PYRIDYL)-1,4-BUTANEDIOL in animal models have not been extensively studied. Studies on NNK, the parent compound, have shown that it can induce lung tumors in animal models .
Metabolic Pathways
1-(3-PYRIDYL)-1,4-BUTANEDIOL is involved in the metabolic pathways of NNK. It is formed from NNK through a carbonyl reduction process
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Pyridinyl)-1,4-butanediol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with 1,4-butanediol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of 1-(3-Pyridinyl)-1,4-butanediol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反应分析
Types of Reactions
1-(3-Pyridinyl)-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation, while amines can be introduced using amine reagents under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(3-pyridinyl)-1,4-butanedione.
Reduction: Formation of 1-(3-piperidinyl)-1,4-butanediol.
Substitution: Formation of 1-(3-pyridinyl)-1,4-dihalobutane or 1-(3-pyridinyl)-1,4-diaminobutane.
相似化合物的比较
1-(3-Pyridinyl)-1,4-butanediol can be compared with other similar compounds such as:
1-(3-Pyridinyl)-1,4-butanedione: Differing by the oxidation state of the hydroxyl groups.
1-(3-Piperidinyl)-1,4-butanediol: Differing by the reduction of the pyridine ring.
1-(3-Pyridinyl)-1,4-dihalobutane: Differing by the substitution of hydroxyl groups with halides.
The uniqueness of 1-(3-Pyridinyl)-1,4-butanediol lies in its specific combination of functional groups, which provides a versatile platform for further chemical modifications and applications.
属性
IUPAC Name |
1-pyridin-3-ylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9,11-12H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJHRVMTLGLFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997362 | |
| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76014-83-0 | |
| Record name | 4-Hydroxy-4-(3-pyridyl)-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-3-yl)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-PYRIDINYL)-1,4-BUTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA2PTK4KE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(3-Pyridinyl)-1,4-butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062266 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(3-Pyridinyl)-1,4-butanediol connected to tobacco carcinogens?
A1: This compound provides insights into the metabolic pathways of potent tobacco-specific carcinogens like N'-Nitrosonornicotine (NNN) and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) []. Research suggests that these carcinogens can undergo transformations leading to the formation of reactive species capable of alkylating DNA. Studies utilizing model compounds mimicking the alpha-hydroxylation of NNN and NNK have identified 1-(3-Pyridinyl)-1,4-butanediol as a product during solvolysis reactions []. These reactions, often conducted in controlled laboratory environments, provide valuable clues about the breakdown and potential reactivity of these carcinogenic compounds.
Q2: What makes the formation of 1-(3-Pyridinyl)-1,4-butanediol in these studies particularly noteworthy?
A2: The presence of 1-(3-Pyridinyl)-1,4-butanediol, alongside other specific reaction products, points towards the involvement of a cyclic oxonium ion intermediate during the solvolysis of the model carcinogens []. This detail is crucial as it sheds light on the mechanism by which these tobacco-related compounds may interact with biological molecules like DNA. Understanding these mechanisms is fundamental for developing strategies to mitigate the harmful effects of tobacco carcinogens.
Q3: Beyond tobacco research, has 1-(3-Pyridinyl)-1,4-butanediol been linked to any other areas of study?
A3: Interestingly, 1-(3-Pyridinyl)-1,4-butanediol has been identified as a potential biomarker for secondhand smoke exposure in children []. A study utilizing untargeted metabolomics analysis of urine samples revealed that the levels of this compound were significantly associated with exposure to secondhand smoke []. This finding highlights the potential of 1-(3-Pyridinyl)-1,4-butanediol as a non-invasive indicator for assessing the impact of passive smoking, particularly in vulnerable populations like children.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


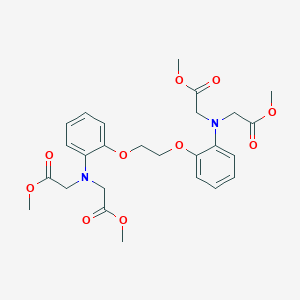
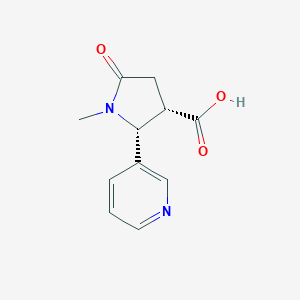
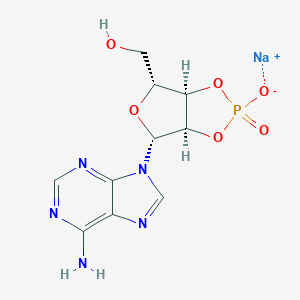
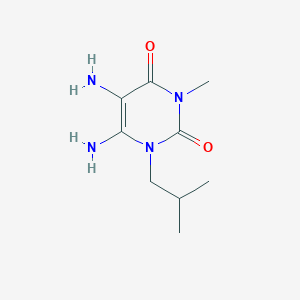
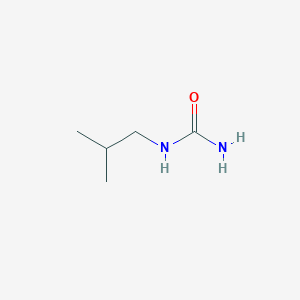
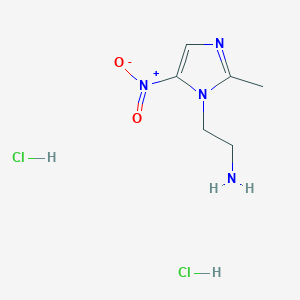
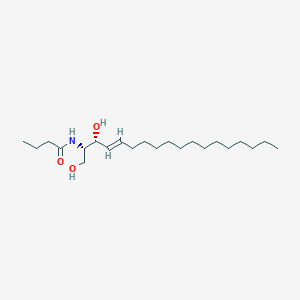
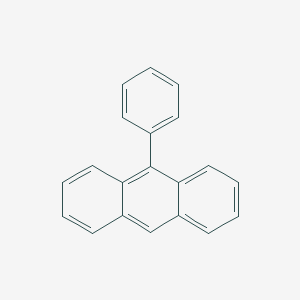
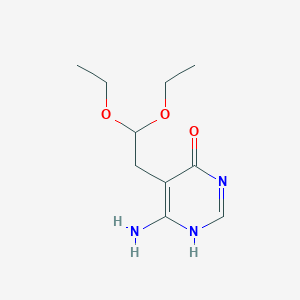
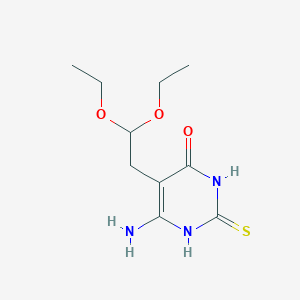
![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)
